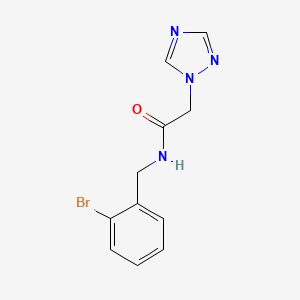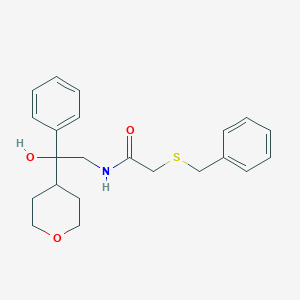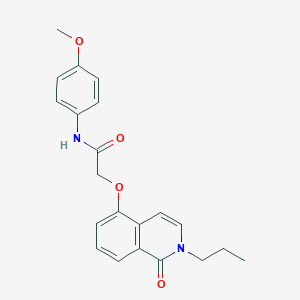
6-Amino-2-(2-methylphenyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-(2-methylphenyl)chromen-4-one is a chemical compound with the empirical formula C9H7NO2 . It is a solid substance and is part of a class of compounds known as chromanones . Chromanones are significant structural entities that belong to the class of oxygen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of 6-Amino-2-(2-methylphenyl)chromen-4-one can be represented by the SMILES stringO=C1C2=CC(N)=CC=C2OC=C1 . The InChI key for this compound is MBBFNMNVDPOREX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
6-Amino-2-(2-methylphenyl)chromen-4-one is a solid substance . It has a molecular weight of 161.16 . The compound is air sensitive and should be stored under inert gas .Applications De Recherche Scientifique
Enzyme Inhibition
A series of 6, 7-dihydroxy-3-(methylphenyl) chromenones, including derivatives closely related to 6-Amino-2-(2-methylphenyl)chromen-4-one, have been investigated for their inhibitory activity against human carbonic anhydrase I and II, enzymes involved in various physiological processes. These compounds, synthesized and tested for enzyme inhibition, show potential for therapeutic applications targeting diseases where carbonic anhydrase activity is implicated (Basaran et al., 2008).
Chemical Sensing and Molecular Recognition
Research has identified compounds structurally similar to 6-Amino-2-(2-methylphenyl)chromen-4-one as effective chemo-sensors for detecting ions such as Cu2+ in aqueous solutions. These sensors change color in the presence of specific ions, demonstrating applications in environmental monitoring and analytical chemistry (Jo et al., 2014).
Pharmaceutical Research
Compounds based on the chromen-4-one skeleton, including those with functional groups similar to 6-Amino-2-(2-methylphenyl)chromen-4-one, have been explored for their biological activities. For example, they have been studied for their potential as DNA-dependent protein kinase (DNA-PK) inhibitors, with implications for cancer treatment. Such inhibitors can sensitize tumor cells to chemotherapy and radiation therapy, highlighting their significance in developing new anticancer therapies (Hardcastle et al., 2005).
Material Science and Dye-Sensitized Solar Cells
Chromen-4-one derivatives have been evaluated for their photovoltaic properties and potential use in dye-sensitized solar cells (DSSCs). These compounds, with structural similarities to 6-Amino-2-(2-methylphenyl)chromen-4-one, demonstrate how organic dyes can be optimized for energy conversion efficiency, offering a renewable energy solution (Gad et al., 2020).
Novel Synthetic Pathways
Research has also focused on the synthesis of novel chromen-4-one derivatives through environmentally friendly methods. These studies provide insights into the versatility of 6-Amino-2-(2-methylphenyl)chromen-4-one and related compounds in synthesizing a wide range of biologically active molecules, contributing to sustainable chemistry practices (Dekamin et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
6-amino-2-(2-methylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-4-2-3-5-12(10)16-9-14(18)13-8-11(17)6-7-15(13)19-16/h2-9H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLUUVOYBHIVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-(2-methylphenyl)chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile](/img/structure/B2803682.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2803686.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide](/img/structure/B2803688.png)
![10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2803693.png)
![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2803694.png)
![8-(4-fluorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2803696.png)

![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2803698.png)
